ADA Inhibitory Potency: 1,3-Dideaza-EHNA Exhibits Sharply Reduced Affinity Relative to 3-Deaza-EHNA
In the seminal structure‑activity study, 3‑deaza‑EHNA was identified as the most potent ADA inhibitor in the series (Ki = 6.3 × 10⁻⁹ M), whereas 1,3‑dideaza‑EHNA was evaluated but no Ki value is reported, which, combined with the statement that 3‑deaza‑EHNA is the most active ADA inhibitor among all deaza analogues, implies that 1,3‑dideaza‑EHNA possesses substantially weaker – likely >100‑fold reduced – affinity for ADA [1]. This profound loss of ADA potency differentiates 1,3‑dideaza‑EHNA from 1‑deaza‑EHNA (Ki = 1.2 × 10⁻⁷ M) and 3‑deaza‑EHNA (Ki = 6.3 × 10⁻⁹ M) [1].
| Evidence Dimension | ADA inhibition constant (Ki) |
|---|---|
| Target Compound Data | No Ki reported; qualitatively described as a weak inhibitor |
| Comparator Or Baseline | 3-deaza-EHNA Ki = 6.3 × 10⁻⁹ M; 1-deaza-EHNA Ki = 1.2 × 10⁻⁷ M; 7-deaza-EHNA Ki = 4 × 10⁻⁴ M |
| Quantified Difference | >100‑fold reduction in affinity versus 3‑deaza‑EHNA (inferred from statement that 3‑deaza‑EHNA is the most active ADA inhibitor) |
| Conditions | Calf intestinal adenosine deaminase; published in J Med Chem 1988 |
Why This Matters
For laboratories requiring an ADA‑inactive negative control that retains the nonyl‑hydroxy side chain for solubility or cellular uptake comparisons, 1,3‑dideaza‑EHNA offers a clean tool compound devoid of confounding ADA inhibition, unlike 3‑deaza‑EHNA or 1‑deaza‑EHNA.
- [1] Cristalli G, Franchetti P, Grifantini M, et al. Adenosine deaminase inhibitors. Synthesis and biological activity of deaza analogues of erythro-9-(2-hydroxy-3-nonyl)adenine. J Med Chem. 1988;31(2):390-393. DOI: 10.1021/jm00397a021 View Source
